Positional Isomer Differentiation: 5-Substituted vs. 3- and 6-Substituted Trifluoromethyl Piperidin-2-ones
The substitution position on the piperidin-2-one ring critically influences steric accessibility and downstream derivatization potential. CAS 2361878-05-7 positions the trifluoro-hydroxyethyl group at C5, adjacent to the ring nitrogen. In contrast, 6-(trifluoromethyl)piperidin-2-one (CAS 1394040-82-4) places the trifluoromethyl group at C6, directly alpha to the lactam carbonyl [1]. This positional difference alters the conformational preferences of the ring and the electronic environment around the lactam NH and carbonyl, which are key pharmacophoric elements for hydrogen bonding. While no direct comparative biological assay data are publicly available for CAS 2361878-05-7, patent analysis for 6-(trifluoromethyl)piperidin-2-one reveals its utility in over 120 recent drug candidate applications targeting neurodegenerative and metabolic disorders, underscoring that substitution position dictates distinct target engagement profiles [1]. The 5-substituted pattern of CAS 2361878-05-7 provides a different vector for fragment growth compared to the 3- or 6-substituted isomers.
| Evidence Dimension | Substitution position and resulting chemical space accessibility |
|---|---|
| Target Compound Data | 5-(2,2,2-Trifluoro-1-hydroxyethyl) substitution at C5 |
| Comparator Or Baseline | 6-(Trifluoromethyl)piperidin-2-one (CAS 1394040-82-4) with trifluoromethyl substitution at C6; 3-(Trifluoromethyl)piperidin-2-one with substitution at C3 |
| Quantified Difference | Qualitative difference in steric and electronic environment; C5-substituted scaffold provides distinct exit vectors for fragment elaboration |
| Conditions | Structural and chemical space analysis based on molecular scaffold comparisons |
Why This Matters
Procurement of the specific 5-substituted isomer is essential for maintaining the intended synthetic trajectory and biological hypothesis; substitution of a 3- or 6-substituted isomer will yield a different chemical series with unpredictable activity.
- [1] Kuujia. Cas no 1394040-82-4 (6-(trifluoromethyl)piperidin-2-one). Includes patent application analysis citing use in neurodegenerative and metabolic disorder drug candidates. View Source
